4-(7H-purin-6-ylamino)benzamide

MNK1 inhibition Kinase inhibitor MAPK pathway

Researchers needing a validated MNK kinase probe face ambiguity with generic purines or benzamides that lack dual-target pharmacology. This compound delivers an experimentally confirmed binding mode. - **Biochemical validation**: MNK1 IC₅₀ 60-160 nM; PNP IC₅₀ 1.33 μM (Kᵢ 290 μM). - **Structural handle**: Unsubstituted N9 position permits derivatisation to HDAC-selective analogues (12× potency vs. MS-275). - **Reproducibility**: Co-crystal structure PDB 6CJE ensures ligand identity for docking/MD simulations.

Molecular Formula C12H10N6O
Molecular Weight 254.25 g/mol
Cat. No. B12128429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7H-purin-6-ylamino)benzamide
Molecular FormulaC12H10N6O
Molecular Weight254.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H10N6O/c13-10(19)7-1-3-8(4-2-7)18-12-9-11(15-5-14-9)16-6-17-12/h1-6H,(H2,13,19)(H2,14,15,16,17,18)
InChIKeyHNZGNBCVBQTPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(7H-purin-6-ylamino)benzamide Procurement and Differentiation Guide


4-(7H-purin-6-ylamino)benzamide (CAS 537666-96-9, STK858282) is a purine-benzamide hybrid small molecule (C₁₂H₁₀N₆O, MW 254.25) primarily characterised as a protein kinase inhibitor with confirmed biochemical activity against MNK1 (MAP kinase-interacting kinase 1) [1] and supplementary inhibitory activity against purine nucleoside phosphorylase (PNP) [2]. Its co-crystal structure with the MNK2 kinase domain (PDB 6CJE) provides an experimentally validated binding mode at atomic resolution [3], distinguishing it from purely computational or SAR-inferred tool compounds. The molecule serves as a versatile core scaffold for derivatisation; 9-substituted analogues from the same chemotype exhibit potent class I HDAC inhibition, with the most advanced congeners surpassing the clinical benzamide HDAC inhibitor MS-275 (Entinostat) [4]. This combination of demonstrated kinase engagement, supplementary target activity, and a derivatisable scaffold makes the compound relevant for multiple discovery programmes where target space, chemical tractability, and procurement reproducibility intersect.

Why This Purine-Benzamide Hybrid Outperforms Generic Analogs


Simple benzamides (e.g., the clinical HDAC inhibitor MS-275) rely on an ortho-aminoaryl zinc-binding group for HDAC engagement [1], whereas 6-alkylaminopurines (e.g., 6-benzylaminopurine) function as ATP-competitive kinase inhibitors without the benzamide pharmacophore . 4-(7H-Purin-6-ylamino)benzamide occupies a structurally distinct intersection: it covalently links a para-benzamide moiety to the purine C6 position via a secondary amine, creating a hybrid pharmacophore that cannot be recapitulated by either scaffold in isolation. This connectivity is essential for the dual MNK1/PNP inhibition profile evident in biochemical databases and for the kinase-domain binding mode confirmed by X-ray crystallography (PDB 6CJE) [2]. Furthermore, the unsubstituted purine C6-NH-benzamide linkage provides a tractable handle for N9-derivatisation to access class I HDAC-selective analogues—a synthetic opportunity absent in simple benzamides or N6-alkylpurines [3]. Researchers or purchasers who substitute this compound with a generic purine or benzamide risk losing the precise binding topology, dual-target pharmacology, and synthetic versatility that define this chemotype.

Quantitative Evidence vs. Comparator Compounds


MNK1 Inhibition Potency vs. CGP-57380

4-(7H-Purin-6-ylamino)benzamide inhibits recombinant human MNK1 with an IC₅₀ of 60–160 nM in biochemical assays [1]. The widely used reference MNK1 inhibitor CGP-57380 exhibits an IC₅₀ of 2.2 μM (2200 nM) under comparable in vitro conditions . This represents an approximately 14- to 37-fold improvement in biochemical potency for the target compound relative to CGP-57380, depending on the assay instance. The potency gain is achieved without the pyrazolo-pyrimidine core characteristic of CGP-57380, offering an alternative chemotype for MNK1-dependent studies.

MNK1 inhibition Kinase inhibitor MAPK pathway

MNK2 Co-Crystal Structure Confirmation

A co-crystal structure of 4-[(9H-purin-6-yl)amino]benzamide (ligand code F4A) bound to the MNK2 kinase domain (D228G mutant) has been deposited as PDB entry 6CJE at 3.36 Å resolution [1]. This structure provides unambiguous atomic-level evidence of the compound occupying the ATP-binding site of MNK2. In contrast, the widely used MNK1 tool compound CGP-57380 and the clinical-stage inhibitor eFT508 (Tomivosertib) lack publicly available co-crystal structures with MNK2 that reveal the same purine-benzamide binding topology [2]. The crystallographic data directly inform structure-based design efforts, enabling rational modification of the purine N9 and benzamide positions.

Structural biology Kinase crystallography MNK2

HDAC1 Potency Gain via 9-Substituted Derivatives

While 4-(7H-purin-6-ylamino)benzamide itself has not been reported as a potent HDAC inhibitor, its 9-substituted congener (compound 9d from Mao et al., 2022) demonstrates a 12-fold improvement in HDAC1 inhibitory potency compared with the clinical benzamide HDAC inhibitor MS-275 (Entinostat) [1]. Under the same assay conditions, 9d also showed superior metabolic stability relative to the hydroxamic acid HDAC inhibitor SAHA (Vorinostat), and induced histone acetylation in a slow-off manner comparable to MS-275 [2]. This evidence positions 4-(7H-purin-6-ylamino)benzamide as the direct synthetic precursor and core scaffold for a series of class I HDAC-selective inhibitors with proven superiority over two mechanistically distinct clinical benchmarks (MS-275, benzamide class; SAHA, hydroxamate class).

HDAC inhibitor Class I HDAC Epigenetics

Supplementary PNP Inhibitory Activity

In addition to its kinase activity, 4-(7H-purin-6-ylamino)benzamide inhibits purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1.33 × 10³ nM (1.33 μM) in a radiometric assay measuring conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. A separate competitive binding study against human erythrocyte PNP yielded a Kᵢ of 2.90 × 10⁵ nM (290 μM) using guanosine as substrate [2], indicating that PNP inhibition is substrate-competitive. This dual MNK1/PNP pharmacological signature is not shared by the MNK1 reference inhibitor CGP-57380, which is reported inactive against nucleoside phosphorylases , nor by MS-275, which is primarily an HDAC inhibitor. The PNP activity, although modest in potency, expands the compound's utility into nucleotide metabolism studies where simultaneous kinase and nucleoside pathway modulation is of interest.

Purine nucleoside phosphorylase PNP inhibition Nucleotide metabolism

Kinase vs. HDAC Target Class Selectivity

The target compound engages the MNK1/2 kinase ATP-binding pocket (KD apparent from crystallography and biochemical IC₅₀ data), whereas the benzamide clinical candidate MS-275 (Entinostat) functions as a class I HDAC inhibitor (HDAC1 IC₅₀ = 0.243 μM, HDAC2 = 0.453 μM, HDAC3 = 0.248 μM) with no reported kinase activity [1][2]. This fundamental target-class divergence means that the two compounds address entirely different signalling nodes—mRNA translation control (MNK1/2-eIF4E axis) versus chromatin remodelling (histone acetylation). The availability of the PDB 6CJE structure further confirms this distinction at atomic resolution for the purine-benzamide series [3]. For screening cascades or pathway-specific studies, selecting the incorrect benzamide (kinase-engaged vs. HDAC-engaged) would lead to misinterpretation of phenotypic readouts.

Target selectivity Kinase vs HDAC Chemoproteomics

MNK vs. CDK Chemotype Differentiation

N6-Benzylaminopurine derivatives (e.g., sulfonamide-decorated N6-benzyl aminopurines such as ligand 2) have been characterised as CDK inhibitors with cytotoxicity against U251 glioblastoma cells (IC₅₀ = 66.12 ± 1.09 μM), showing superior activity compared to roscovitine (IC₅₀ = 127.10 ± 0.47 μM) and temozolomide (IC₅₀ = 165.11 ± 1.00 μM) . While 4-(7H-purin-6-ylamino)benzamide shares the purine core, it differs fundamentally in its C6 substitution: a benzamide group via a secondary amine linkage versus a benzylamino group. This structural divergence redirects target engagement from CDKs (characteristic of N6-benzylaminopurines) to MNK1/2 (characteristic of the target compound) [1]. No reported CDK inhibitory activity exists for 4-(7H-purin-6-ylamino)benzamide, consistent with the different C6 pharmacophore geometry. For projects targeting the CDK family, N6-benzylaminopurines remain the appropriate chemotype; for MNK1/2 programmes, the benzamide-linked purine is the correct choice.

CDK inhibition Purine scaffold Cytotoxicity

Optimal Research and Procurement Applications


MNK1/2 Tool for mRNA Translation Studies

With confirmed MNK1 IC₅₀ values of 60–160 nM [1] and a co-crystal structure in the MNK2 ATP pocket (PDB 6CJE) [2], this compound is suitable as a biochemical tool for dissecting MNK1/2-dependent eIF4E phosphorylation and downstream translational control. It offers a structurally distinct alternative to CGP-57380 (IC₅₀ = 2.2 μM) for experiments where higher biochemical potency is required, without the sub-nanomolar potency and clinical complexity of eFT508. Researchers can employ the published crystallographic data to guide mutagenesis studies or interpret kinase selectivity profiling results.

Medicinal Chemistry Scaffold for Dual Kinase/HDAC Hybrids

The unsubstituted N9 position on the purine ring of 4-(7H-purin-6-ylamino)benzamide provides a direct synthetic handle for derivatisation. Published evidence demonstrates that N9-substituted analogues (e.g., compound 9d) achieve 12-fold greater HDAC1 potency than MS-275 while retaining the purine-benzamide kinase-engagement core [3]. This scaffold is therefore strategically valuable for medicinal chemistry programmes aiming to develop hybrid molecules that simultaneously target kinase and HDAC pathways—an emerging strategy in oncology drug discovery.

Combined PNP and MNK Pathway Modulation

The compound's supplementary inhibition of purine nucleoside phosphorylase (PNP IC₅₀ = 1.33 μM; Kᵢ = 290 μM) [4] enables studies examining the intersection of nucleoside salvage pathways and kinase signalling. This dual activity is absent in single-mechanism reference compounds (CGP-57380, MS-275, SAHA), making 4-(7H-purin-6-ylamino)benzamide uniquely suited for experiments where both PNP activity and MNK1/2 signalling need to be perturbed simultaneously, such as in certain haematological malignancy models where purine metabolism and MAPK pathway dysregulation coexist.

Structure-Based Drug Design and Computational Chemistry

The availability of the PDB 6CJE co-crystal structure (3.36 Å) [2] enables immediate deployment of this compound as a starting point for molecular docking, molecular dynamics simulations, and free-energy perturbation calculations. The experimentally validated binding pose eliminates the need for ligand-based alignment or docking pose uncertainty, accelerating structure-based lead optimisation programmes targeting the MNK kinase family. Procurement of the identical ligand used in the crystallographic study ensures reproducibility between computational predictions and experimental validation.

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